molecular formula C28H25N5O3 B14935338 N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide

N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide

Cat. No.: B14935338
M. Wt: 479.5 g/mol
InChI Key: YCVOLKCFCMHELK-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a synthetic small molecule characterized by a hybrid structure combining a benzimidazole moiety and an isoindolo[2,1-a]quinazolinone core linked via a hexanamide chain. The isoindoloquinazolinone scaffold is notable for its fused heterocyclic system, which is associated with diverse biological activities, including kinase inhibition and modulation of ATP-dependent processes . This compound’s extended hexanamide linker may influence solubility, pharmacokinetics, and binding specificity compared to shorter-chain analogs.

Properties

Molecular Formula

C28H25N5O3

Molecular Weight

479.5 g/mol

IUPAC Name

N-(3H-benzimidazol-5-yl)-6-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)hexanamide

InChI

InChI=1S/C28H25N5O3/c34-25(31-18-13-14-22-23(16-18)30-17-29-22)12-2-1-7-15-32-26-19-8-3-4-9-20(19)28(36)33(26)24-11-6-5-10-21(24)27(32)35/h3-6,8-11,13-14,16-17,26H,1-2,7,12,15H2,(H,29,30)(H,31,34)

InChI Key

YCVOLKCFCMHELK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCCCC(=O)NC5=CC6=C(C=C5)N=CN6

Origin of Product

United States

Biological Activity

N-(1H-benzimidazol-5-yl)-6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)hexanamide is a complex organic compound characterized by its unique structural features that combine a benzimidazole moiety with an isoindoloquinazoline framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include anticancer, antimicrobial, and anti-inflammatory properties.

Structural Overview

The molecular structure of the compound can be summarized as follows:

Property Details
Molecular Formula C26H21N5O5
Molecular Weight 493.47 g/mol
IUPAC Name This compound
InChI Key AGYSVVQDUJGZRW-UHFFFAOYSA-N

Biological Activities

Research indicates that compounds containing benzimidazole and isoindoloquinazoline structures exhibit a variety of biological activities. The specific bioactivity of this compound may include:

  • Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. This compound may inhibit bacterial growth through interference with DNA synthesis or cell wall integrity.
  • Anti-inflammatory Effects : The presence of specific functional groups may enhance the compound's ability to modulate inflammatory pathways, potentially reducing symptoms in conditions like arthritis.

Case Studies and Research Findings

Recent studies have explored the biological activities of benzimidazole derivatives:

  • A study published in Pharmacological Reviews highlighted that benzimidazole derivatives exhibit significant anticancer activity against a range of tumors by inhibiting key signaling pathways involved in tumor progression .
  • Another research article demonstrated that a related compound showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that the structural features of benzimidazole contribute to its effectiveness .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzimidazole derivatives indicates that modifications to the functional groups can significantly influence biological activity. For instance:

  • The introduction of electron-withdrawing groups enhances anticancer potency.
  • Alkyl substitutions at specific positions on the benzimidazole ring can improve antimicrobial efficacy.

Comparison with Similar Compounds

Y042-7179 and Y042-7195

These compounds, identified in a screening library, share the isoindoloquinazolinone core but differ in substituents and linker length:

  • Y042-7179 : Features a 6-methoxypyridin-3-yl group and an acetamide linker (C23H18N4O4, MW 414.42) .
  • Y042-7195: Substituted with a 7-methoxyquinolin-3-yl group and an acetamide linker (C27H20N4O4, MW 464.48) .

Key Differences :

  • Its hexanamide linker (vs. acetamide) may enhance conformational flexibility and membrane permeability.

Imidazo[1-c]quinazolin-5-one Derivatives (NCS Series)

Compounds such as NCS1018 and NCS1026 belong to the imidazo[1-c]quinazolin-5-one family, synthesized via a published protocol . These lack the isoindoloquinazolinone core but share heterocyclic frameworks. For example:

  • NCS1018 : Contains a phenyl group and dipropylacetamide side chain.
  • NCS1026 : Includes a furan-2-yl substituent.

Key Differences :

  • The isoindoloquinazolinone core in the target compound provides a larger aromatic surface area, which could enhance π-π stacking interactions compared to the imidazoquinazolinone system.

Substituent Variations in Related Scaffolds

5-(2-(4-chlorophenyl)-2-oxoethyl)-5-methylbenzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one (Compound 3x)

This compound features a benzoimidazo-isoquinolinone core with a 4-chlorophenyl substituent . Unlike the target compound, it lacks a hexanamide linker and instead incorporates a methyl group and chlorophenyl side chain.

Key Differences :

  • The absence of a flexible linker in Compound 3x may limit its ability to interact with distal binding pockets.

Table 1: Molecular Properties of Selected Compounds

Compound Name / ID Molecular Formula Molecular Weight Core Structure Key Substituents Linker Type
Target Compound C29H25N5O4 507.55 Isoindoloquinazolinone 1H-benzimidazol-5-yl Hexanamide
Y042-7179 C23H18N4O4 414.42 Isoindoloquinazolinone 6-methoxypyridin-3-yl Acetamide
Y042-7195 C27H20N4O4 464.48 Isoindoloquinazolinone 7-methoxyquinolin-3-yl Acetamide
NCS1018 Not reported - Imidazo[1-c]quinazolin-5-one Phenyl, dipropylacetamide Acetamide
Compound 3x Not fully reported - Benzoimidazo-isoquinolinone 4-chlorophenyl, methyl None (rigid)

Functional Implications

  • Linker Length : The hexanamide chain in the target compound likely improves solubility and bioavailability compared to shorter acetamide-linked analogs .
  • Aromatic Substituents: The benzimidazole group may confer stronger hydrogen-bonding capacity relative to methoxypyridinyl or methoxyquinolinyl groups .
  • Core Rigidity: The isoindoloquinazolinone core’s planar structure could enhance target binding affinity but reduce metabolic stability compared to less rigid scaffolds like imidazoquinazolinones .

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